molecular formula C38H30Br2N2 B13915837 N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine

N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine

Cat. No.: B13915837
M. Wt: 674.5 g/mol
InChI Key: IZYYWFVULMDNMD-UHFFFAOYSA-N
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Description

N,N'-Bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine (hereafter referred to by its systematic name) is a triarylamine derivative with a biphenyl core. This compound features two 4-bromophenyl and two 4-methylphenyl substituents on the terminal amine groups of the biphenyl diamine structure . Its molecular formula is C₃₈H₃₂Br₂N₂, with a molecular weight of 684.5 g/mol. The bromine atoms introduce electron-withdrawing properties, while the methyl groups enhance solubility and thermal stability.

Properties

Molecular Formula

C38H30Br2N2

Molecular Weight

674.5 g/mol

IUPAC Name

N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-methylanilino)phenyl]phenyl]-4-methylaniline

InChI

InChI=1S/C38H30Br2N2/c1-27-3-15-33(16-4-27)41(37-23-11-31(39)12-24-37)35-19-7-29(8-20-35)30-9-21-36(22-10-30)42(34-17-5-28(2)6-18-34)38-25-13-32(40)14-26-38/h3-26H,1-2H3

InChI Key

IZYYWFVULMDNMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Oxidative Dimerization Promoted by Tungsten(VI) Chloride (WCl6)

One of the documented synthetic routes involves the oxidative dimerization of triarylamines promoted by tungsten(VI) chloride (WCl6):

  • Starting materials : 4-bromotriphenylamine and 4,4'-dimethyltriphenylamine.
  • Procedure : WCl6 reacts with these triarylamines under controlled conditions, followed by hydrolytic treatment.
  • Outcome : Formation of the biphenyl diamine structure through dimerization.
  • Purification : The organic mixtures are passed through silica gel columns using a hexane/ethyl acetate mixture (4:1) as eluent.
  • Yield : Moderate yields around 50-56% for related compounds have been reported.
  • Characterization : Products are characterized by NMR spectroscopy and X-ray crystallography to confirm the biphenyl diamine structure.

This method is notable for its ability to selectively dimerize triarylamines to form complex biphenyl diamines, including those with bromine and methyl substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Another prominent approach to synthesizing related biphenyl diamines involves palladium-catalyzed coupling reactions:

  • Catalysts and Ligands : Palladium diacetate or bis(dibenzylideneacetone)-palladium(0) with tri-tert-butyl phosphine as ligand.
  • Base : Sodium tert-butoxide (sodium t-butanolate).
  • Solvents : Toluene, hexane, or xylene.
  • Conditions : Heating at elevated temperatures (90°C to 130°C) for several hours (4.5 to 50 hours).
  • Procedure :
    • The aryl bromide precursors (e.g., 2-(4-bromophenyl)-1,3-benzoxazole or 4-bromotriphenylamine derivatives) are combined with N,N'-diphenylbenzidine or related amines.
    • The mixture is stirred under inert atmosphere (nitrogen) to avoid oxidation.
    • After the reaction, the mixture is filtered and purified by silica gel chromatography.
    • Final purification may include recrystallization or sublimation.
  • Yields : High yields up to 96% have been reported for similar triarylamine compounds.
  • Characterization : Confirmed by mass spectrometry, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-VIS) absorption, and fluorescence spectroscopy.

This method is versatile and widely used for synthesizing complex triarylamines and biphenyl diamines with various substituents, including bromine and methyl groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Purification Techniques Characterization Techniques
Oxidative dimerization with WCl6 WCl6, 4-bromotriphenylamine Room temp to mild heating ~50-56 Silica gel column chromatography NMR spectroscopy, X-ray crystallography
Palladium-catalyzed cross-coupling Pd(OAc)2 or Pd(dba)2, t-Bu3P, NaOtBu 90-130°C, inert atmosphere, 4.5-50 h 34-96 Silica gel chromatography, recrystallization MS, 1H NMR, UV-VIS, fluorescence spectroscopy

Research Discoveries and Notes on Preparation

  • The presence of bromine atoms on the phenyl rings allows for further functionalization via cross-coupling reactions, making this compound a valuable intermediate.
  • The combination of brominated and methylated phenyl groups enhances the electronic properties and reactivity, useful in organic electronics.
  • The oxidative dimerization method is particularly useful for constructing the biphenyl core with amine substituents.
  • Palladium-catalyzed methods provide high yields and cleaner products, suitable for scale-up and industrial applications.
  • Characterization data such as NMR chemical shifts, UV absorption peaks, and fluorescence emission maxima are consistent with the expected structures and confirm purity.

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction may yield bromophenyl amines.

Scientific Research Applications

N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl and tolyl groups can interact with various enzymes and receptors, influencing their activity. The biphenyl core provides structural stability and facilitates these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The compound is structurally analogous to other biphenyl-based diamines but differs in substituent groups, which critically influence electronic and charge transport properties. Key comparisons include:

Compound Substituents HOMO (eV) Hole Mobility (cm²/Vs) Thermal Stability
Target Compound 4-Bromophenyl, 4-methylphenyl ~5.2–5.4* Not reported High (bromine enhances)
NPB (N,N'-diphenyl-N,N'-bis(1-naphthyl)-[1,1'-biphenyl]-4,4'-diamine) 1-Naphthyl, phenyl 5.1–5.3 1.1×10⁻⁵ – 3.5×10⁻⁴ Moderate
TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine) 3-Methylphenyl, phenyl ~5.3 10⁻⁴ – 10⁻³ Moderate (mp ~180–200°C)
m-MTDATA (4,4′,4′′-tris[3-methylphenyl(phenyl)amino]triphenylamine) 3-Methylphenyl, phenyl (trisubstituted) 5.1 10⁻⁴ – 10⁻³ Low (amorphous)

*Estimated based on HOMO trends for brominated triarylamines .

Key Observations:

  • Hole Mobility: While direct mobility data for the target compound is unavailable, bromine’s electron-withdrawing nature may reduce hole mobility compared to TPD or NPB, which rely on electron-donating methyl/naphthyl groups for enhanced charge transport .
  • Thermal Stability: Bromine’s bulky structure likely increases glass transition temperature (Tg) and film stability compared to TPD and NPB, which degrade at lower temperatures .

Biological Activity

N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine, commonly referred to as DBP-TPD, is a compound with notable potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its effects.

  • CAS Number : 195730-47-3
  • Molecular Formula : C38H30Br2N2
  • Molar Mass : 674.47 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of DBP-TPD, particularly against Mycobacterium tuberculosis (Mtb). In a controlled study using J774 A.1 macrophages, DBP-TPD demonstrated significant growth inhibition of Mtb H37Rv. The results indicated that treatment with DBP-TPD led to a reduction in bacterial load, with a growth inhibition rate of approximately 92.5% at a concentration of 5.0 µM .

Concentration (µM)Growth Inhibition (%)
0.582.6
2.592.2
5.095.0

Cytotoxicity and Anticancer Potential

DBP-TPD has also been evaluated for its cytotoxic effects on various cancer cell lines. A study focusing on cervical cancer cells (HeLa) found that DBP-TPD exhibited significant cytotoxicity, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve the disruption of cellular processes critical for cancer cell survival .

The biological activity of DBP-TPD can be attributed to its structural characteristics, which allow it to interact effectively with cellular targets:

  • Inhibition of Enzymatic Activity : DBP-TPD has shown potential in inhibiting key enzymes involved in metabolic pathways within pathogens and cancer cells.
  • Cell Membrane Disruption : The compound may disrupt cell membranes, leading to increased permeability and subsequent cell death.

Study on Antimicrobial Efficacy

In a pivotal study published in Organic & Biomolecular Chemistry, researchers investigated the efficacy of DBP-TPD derivatives against multidrug-resistant strains of Mtb. The findings revealed that specific derivatives maintained potent activity against resistant strains, with growth inhibition values comparable to first-line treatments .

Cancer Cell Line Testing

Research published in eLife examined the effects of DBP-TPD on mitochondrial function in cancer cells. It was found that the compound inhibited ATP production by targeting mitochondrial complexes, leading to reduced viability in cancer cells .

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